molecular formula C7H15NO B8189575 (R)-1-Methyl-azepan-4-ol

(R)-1-Methyl-azepan-4-ol

Cat. No.: B8189575
M. Wt: 129.20 g/mol
InChI Key: GLXOHWLGZMRLRM-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-1-Methyl-azepan-4-ol is an organic compound belonging to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen. This compound is characterized by a methyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth carbon atom in the ring. The ®-configuration indicates that the compound is the enantiomer with the specific spatial arrangement of atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Methyl-azepan-4-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a linear precursor containing a nitrogen atom and a hydroxyl group, cyclization can be induced using suitable reagents and catalysts. The reaction conditions typically involve heating and the use of solvents to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of ®-1-Methyl-azepan-4-ol may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of advanced catalytic systems and automated processes further enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-1-Methyl-azepan-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ®-1-Methyl-azepan-4-ol can yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

®-1-Methyl-azepan-4-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-1-Methyl-azepan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with target molecules, while the nitrogen atom can participate in coordination with metal ions or other electrophilic centers. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-Methyl-azepan-4-ol: The enantiomer of ®-1-Methyl-azepan-4-ol with a different spatial arrangement of atoms.

    1-Methyl-azepan-4-one: A ketone derivative with a carbonyl group instead of a hydroxyl group.

    1-Methyl-azepan-4-amine: An amine derivative with an amino group instead of a hydroxyl group.

Uniqueness

®-1-Methyl-azepan-4-ol is unique due to its specific ®-configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

(4R)-1-methylazepan-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(9)4-6-8/h7,9H,2-6H2,1H3/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXOHWLGZMRLRM-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H](CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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